molecular formula C25H35N5O2 B7056744 N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide

Cat. No.: B7056744
M. Wt: 437.6 g/mol
InChI Key: LNRDFUXRFQVHMN-UHFFFAOYSA-N
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Description

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyridine ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Derivative: The initial step involves the reaction of 4-(chloromethyl)benzyl chloride with morpholine under basic conditions to form 4-(morpholin-4-ylmethyl)benzyl chloride.

    Coupling with Pyrrolidine: The intermediate is then reacted with 3-aminomethylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Final Assembly: The final step involves the coupling of the pyridine derivative with the previously formed intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide
  • N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]butanamide

Uniqueness

Compared to similar compounds, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide may exhibit unique binding affinities and selectivities due to its specific structural configuration. This uniqueness can make it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-20(30-11-9-23(19-30)17-27-24-4-2-3-10-26-24)25(31)28-16-21-5-7-22(8-6-21)18-29-12-14-32-15-13-29/h2-8,10,20,23H,9,11-19H2,1H3,(H,26,27)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRDFUXRFQVHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)CN2CCOCC2)N3CCC(C3)CNC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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